Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester
Description
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester (CAS 57813-60-2) is an organotin compound characterized by a central dimethylstannylene [Sn(CH₃)₂] group linked via two thio-2,1-ethanediyl (–S–CH₂–CH₂–) bridges to octanoic acid ester moieties . Its molecular formula is C₂₂H₄₄O₄S₂Sn, with a molar mass of 555.42 g/mol . Organotin compounds like this are historically used as stabilizers in polyvinyl chloride (PVC) and catalysts in industrial processes. The sulfur atoms in the thioether linkages enhance compatibility with hydrophobic polymer matrices, while the tin center may contribute to thermal stability .
Properties
CAS No. |
57813-60-2 |
|---|---|
Molecular Formula |
C22H44O4S2Sn |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
BDCOHOHODJLVSW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the reaction of octanoic acid with dimethyltin dichloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or another non-polar solvent.
Temperature: Reflux conditions (around 110°C).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New esters or other functionalized derivatives.
Scientific Research Applications
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Regulatory Considerations
- Toxicity : Dimethyltin compounds (e.g., target compound) are less toxic than dibutyltin analogs but still regulated under programs like the EPA’s Endocrine Disruptor Screening Program .
- Performance: Tin-based esters outperform non-tin analogs in PVC stabilization due to synergistic effects between tin and sulfur .
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